molecular formula C13H21N3O3 B1382999 tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803588-72-8

tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate

Cat. No. B1382999
M. Wt: 267.32 g/mol
InChI Key: JYPVVDBCJZRICL-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate” is a chemical compound with the CAS Number: 1803588-72-8. It has a molecular weight of 267.33 . The compound is stored at a temperature of -10 degrees and has a purity of 95%. It is in the form of oil .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18) . For more detailed structural analysis, crystallographic data can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the reductive amination is a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .


Physical And Chemical Properties Analysis

The compound is in the form of oil . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Hydrogen-Bonding Patterns and Structural Studies

Research has detailed the hydrogen-bonding patterns in various substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, demonstrating how they form chains and sheets through a combination of hydrogen bonds and C-H...pi(arene) hydrogen bonds. These studies offer insights into the molecular structures and potential interactions of similar compounds (López et al., 2010).

Synthesis of tert-Butyl N-Substituted Carbamates

Efforts in synthesizing tert-butyl N-substituted carbamates, including tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate, have been documented. These studies typically focus on the ambient-temperature synthesis of these compounds, detailing the procedures, yields, and structural characterizations through various spectroscopic techniques (Becerra et al., 2021). Another study on the synthesis of a similar compound, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, sheds light on the reaction procedures and the resulting molecular structures (Richter et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients.

properties

IUPAC Name

tert-butyl N-[2-formyl-3-(2-methylpyrazol-3-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVVDBCJZRICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123662
Record name Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate

CAS RN

1803588-72-8
Record name Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate

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